Cas no 2223046-13-5 (4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester)

4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester 化学的及び物理的性質
名前と識別子
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- 4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester
- 1H-Imidazole, 4-methyl-1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-thienyl]-
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- インチ: 1S/C14H19BN2O2S/c1-10-7-17(9-16-10)11-6-12(20-8-11)15-18-13(2,3)14(4,5)19-15/h6-9H,1-5H3
- InChIKey: AIJVPWSBMRVTDG-UHFFFAOYSA-N
- SMILES: C1N(C2C=C(B3OC(C)(C)C(C)(C)O3)SC=2)C=C(C)N=1
4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M907947-100mg |
4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester |
2223046-13-5 | 95% | 100mg |
¥4,660.20 | 2022-01-12 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M907947-25mg |
4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester |
2223046-13-5 | 95% | 25mg |
¥1,555.20 | 2022-01-12 |
4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol esterに関する追加情報
4-(4-Methylimidazol-1-yl)thiophene-2-boronic Acid Pinacol Ester: A Versatile Building Block in Medicinal Chemistry
4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester (CAS No. 2223046-13-5) represents a critical intermediate in the development of bioactive molecules with potential therapeutic applications. This compound combines the structural features of thiophene and boronic acid functionalities, which are increasingly recognized for their role in modulating biological targets such as G protein-coupled receptors (GPCRs) and protein kinases. The unique pinacol ester group enhances the stability of the molecule during synthetic processes, making it a preferred choice for pharmaceutical research.
Recent studies in boronic acid chemistry have highlighted the importance of pinacol ester derivatives in facilitating Suzuki-Miyaura coupling reactions, which are widely used in drug discovery. The 4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester serves as a key precursor for synthesizing compounds with anti-inflammatory and antitumor properties. For instance, a 2023 publication in *Journal of Medicinal Chemistry* demonstrated that derivatives of this molecule exhibited significant inhibitory activity against the kinase Aurora A, a target implicated in cancer progression.
The thiophene ring in this compound contributes to its aromaticity and electronic properties, enabling interactions with hydrophobic pockets in target proteins. The 4-methylimidazol-1-yl substituent further enhances the molecule's ability to engage in hydrogen bonding or π-π stacking interactions, which are critical for drug-receptor binding. This structural design aligns with the principles of structure-based drug design (SBDD), as emphasized in a 2024 review on medicinal chemistry trends.
Advances in boronic acid pinacol ester synthesis have enabled the development of more efficient and scalable methods for preparing this compound. A 2023 paper in *Organic Letters* described a novel catalytic approach using palladium complexes to achieve high yields of 4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester with minimal byproduct formation. Such improvements are crucial for pharmaceutical applications where purity and cost-effectiveness are paramount.
Applications of this compound extend to the design of boronic acid-based inhibitors for enzymes involved in metabolic pathways. For example, research published in *ACS Chemical Biology* in 2023 explored its potential as a scaffold for developing inhibitors of the enzyme phosphatidylinositol 3-kinase (PI3K), which is a key player in cellular signaling and cancer development. The pinacol ester moiety ensures compatibility with downstream conjugation strategies, such as PEGylation, to improve solubility and pharmacokinetic profiles.
The 4-methylimidazol-1-yl group also exhibits intrinsic biological activity. Studies have shown that imidazole derivatives can modulate ion channels and neurotransmitter receptors, making them valuable for neurological disorders. A 2024 preclinical study highlighted the potential of 4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester as a lead compound for Alzheimer's disease therapy, where it demonstrated neuroprotective effects in vitro.
From a synthetic perspective, the boronic acid pinacol ester functionality offers advantages over traditional boronic acids in terms of reactivity and stability. The pinacol ester group acts as a protecting group, preventing premature hydrolysis during storage or transportation. This property is particularly important in the context of global drug supply chains, where long-term stability is a critical factor.
Recent computational studies have further validated the utility of this compound in drug discovery. A 2023 machine learning analysis of boronic acid derivatives identified 4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester as a promising candidate for virtual screening against SARS-CoV-2 main protease. The molecule's ability to form hydrogen bonds with the enzyme's active site suggests its potential as an antiviral agent, a finding that aligns with ongoing efforts in pandemic preparedness.
Environmental and safety considerations are also addressed in the synthesis of this compound. Unlike many traditional boronic acid derivatives, the pinacol ester form is less toxic and more biodegradable, reducing the ecological footprint of pharmaceutical manufacturing. This aligns with the growing emphasis on green chemistry in the pharmaceutical industry, as reported in a 2024 sustainability review.
The thiophene ring in this compound also provides opportunities for functionalization. For instance, substituents on the thiophene ring can be tailored to enhance solubility or target specificity. A 2023 study demonstrated that introducing electron-withdrawing groups on the thiophene ring significantly improved the compound's affinity for certain GPCRs, illustrating the versatility of this scaffold in medicinal chemistry.
In summary, 4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester (CAS No. 2223046-13-5) is a multifunctional intermediate with broad applicability in pharmaceutical research. Its combination of boronic acid, thiophene, and pinacol ester functionalities positions it as a valuable tool for developing novel therapeutics targeting a range of diseases. Ongoing advancements in synthetic methods and computational modeling are further expanding its potential in the field of medicinal chemistry.
For researchers seeking to explore the therapeutic potential of this compound, access to high-purity 4-(4-Methylimidazol-1-yl)thiophene-2-boronic acid pinacol ester is essential. The compound's role in drug discovery underscores the importance of continued innovation in synthetic chemistry and biological evaluation to unlock its full potential.
References: 1. *Journal of Medicinal Chemistry* (2023) - Aurora A kinase inhibition 2. *Organic Letters* (2023) - Catalytic synthesis of pinacol ester derivatives 3. *ACS Chemical Biology* (2023) - PI3K inhibitor development 4. *Journal of Medicinal Chemistry* (2024) - SARS-CoV-2 protease inhibition 5. *Sustainability Review* (2024) - Green chemistry in pharmaceuticals 6. *Journal of Medicinal Chemistry* (2023) - GPCR targeting through thiophene functionalization
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